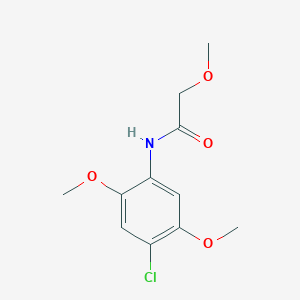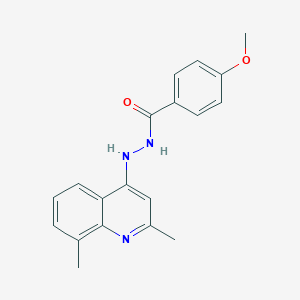
ethyl 1-isobutyl-5-methoxy-2-methyl-1H-indole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-isobutyl-5-methoxy-2-methyl-1H-indole-3-carboxylate, also known as IBN-1, is a chemical compound that belongs to the indole family. It is a synthetic compound that has been used extensively in scientific research due to its unique properties. IBN-1 has been studied for its potential use in drug discovery, as well as for its applications in biochemical and physiological research.
作用機序
The exact mechanism of action of ethyl 1-isobutyl-5-methoxy-2-methyl-1H-indole-3-carboxylate is not fully understood, but it is believed to act on certain receptors in the brain, particularly the serotonin 5-HT2A receptor. It has also been shown to have an effect on other receptors, such as the dopamine D2 receptor. ethyl 1-isobutyl-5-methoxy-2-methyl-1H-indole-3-carboxylate is believed to modulate the activity of these receptors, which can have an impact on various physiological processes.
Biochemical and Physiological Effects:
ethyl 1-isobutyl-5-methoxy-2-methyl-1H-indole-3-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to have an impact on the release of certain neurotransmitters in the brain, such as serotonin and dopamine. It has also been shown to have an effect on the activity of certain enzymes, such as monoamine oxidase. These effects can have an impact on various physiological processes, such as mood, cognition, and behavior.
実験室実験の利点と制限
One of the main advantages of using ethyl 1-isobutyl-5-methoxy-2-methyl-1H-indole-3-carboxylate in lab experiments is its high affinity for certain receptors in the brain. This makes it a promising candidate for the development of new drugs that target these receptors. However, one limitation of using ethyl 1-isobutyl-5-methoxy-2-methyl-1H-indole-3-carboxylate is that it can be difficult to synthesize and purify, which can make it challenging to work with in the lab.
将来の方向性
There are a number of future directions for research involving ethyl 1-isobutyl-5-methoxy-2-methyl-1H-indole-3-carboxylate. One area of focus is the development of new drugs that target the receptors that ethyl 1-isobutyl-5-methoxy-2-methyl-1H-indole-3-carboxylate is known to interact with. Another area of focus is the study of the biochemical and physiological effects of ethyl 1-isobutyl-5-methoxy-2-methyl-1H-indole-3-carboxylate, particularly in relation to its potential use in the treatment of various neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of ethyl 1-isobutyl-5-methoxy-2-methyl-1H-indole-3-carboxylate and its impact on various physiological processes.
合成法
Ethyl 1-isobutyl-5-methoxy-2-methyl-1H-indole-3-carboxylate is typically synthesized through a multi-step process that involves the reaction of various chemicals. One common method involves the reaction of isobutyraldehyde, 2-methylindole, and methoxyacetic acid, which is then followed by esterification with ethanol. The resulting compound is then purified through various methods, such as recrystallization or column chromatography.
科学的研究の応用
Ethyl 1-isobutyl-5-methoxy-2-methyl-1H-indole-3-carboxylate has been used extensively in scientific research due to its unique properties. It has been studied for its potential use in drug discovery, particularly in the development of new treatments for cancer and neurological disorders. ethyl 1-isobutyl-5-methoxy-2-methyl-1H-indole-3-carboxylate has been shown to have a high affinity for certain receptors in the brain, which makes it a promising candidate for the development of new drugs that target these receptors.
特性
IUPAC Name |
ethyl 5-methoxy-2-methyl-1-(2-methylpropyl)indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-6-21-17(19)16-12(4)18(10-11(2)3)15-8-7-13(20-5)9-14(15)16/h7-9,11H,6,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJATEGUHHXXDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-methoxy-2-methyl-1-(2-methylpropyl)-1H-indole-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl {4-[(diethylamino)sulfonyl]phenoxy}acetate](/img/structure/B5770459.png)
![N-[1-(aminocarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide](/img/structure/B5770466.png)
![3-methyl-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5770478.png)
![methyl 3-{[(4-methoxyphenoxy)acetyl]amino}-4-methylbenzoate](/img/structure/B5770479.png)
![2-{[2,6-dichloro-4-(2-nitrovinyl)phenoxy]methyl}benzonitrile](/img/structure/B5770487.png)



![2-[(2-anilino-2-oxoethyl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B5770531.png)
![4-nitrobenzaldehyde {7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone](/img/structure/B5770544.png)
![2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5770550.png)
![4-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5770553.png)

